molecular formula C15H13F2NO3S B2682434 {[(2,4-difluorophenyl)methyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate CAS No. 1291871-95-8

{[(2,4-difluorophenyl)methyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate

Cat. No.: B2682434
CAS No.: 1291871-95-8
M. Wt: 325.33
InChI Key: UZYFLSGZTAUUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(2,4-difluorophenyl)methyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate is a complex organic compound that features a combination of aromatic rings, a carbamoyl group, and a thiophene ring

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, {[(2,4-difluorophenyl)methyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate may be explored for its potential pharmacological properties. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

Target of Action

The primary target of the compound 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is the Heat Shock Protein 70 (Hsp70) . Hsp70 is a molecular chaperone involved in protein folding and the prevention of protein aggregation. It plays a crucial role in maintaining cellular homeostasis.

Mode of Action

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate interacts with Hsp70 by binding to its ATPase domain, thereby modulating its activity . This interaction inhibits the protein folding function of Hsp70, leading to an accumulation of misfolded proteins in the cell.

Result of Action

The molecular and cellular effects of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate’s action primarily involve the disruption of protein homeostasis. By inhibiting Hsp70, the compound causes an accumulation of misfolded proteins, leading to cellular stress and potentially cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2,4-difluorophenyl)methyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate typically involves multiple steps:

    Formation of the 2,4-difluorophenylmethylamine: This can be achieved by reacting 2,4-difluorobenzyl chloride with ammonia or an amine.

    Carbamoylation: The 2,4-difluorophenylmethylamine is then reacted with an appropriate isocyanate to form the carbamoyl derivative.

    Esterification: The final step involves the esterification of the carbamoyl derivative with 3-methylthiophene-2-carboxylic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the specific reagents used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorophenylmethylamine: Shares the 2,4-difluorophenylmethyl group but lacks the carbamoyl and thiophene components.

    3-Methylthiophene-2-carboxylic acid: Contains the thiophene ring but lacks the 2,4-difluorophenylmethyl and carbamoyl groups.

Uniqueness

The uniqueness of {[(2,4-difluorophenyl)methyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate lies in its combination of functional groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO3S/c1-9-4-5-22-14(9)15(20)21-8-13(19)18-7-10-2-3-11(16)6-12(10)17/h2-6H,7-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYFLSGZTAUUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.